6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C13H9ClF3N3S and its molecular weight is 331.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0157807 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a foundational compound in the synthesis of various polyheterocyclic derivatives. For instance, it reacts with different active methylene compounds to produce pyridopyrazolopyrimidine derivatives. Moreover, its interaction with halo compounds leads to the formation of imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine derivatives. The compound also undergoes diazotization to create diazonium chloride, which, when coupled with active methylene compounds, yields triazine derivatives. Furthermore, its reaction with β-dicarbonyl compounds and sulfur-containing compounds affords pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, showcasing its versatility in heterocyclic chemistry (Rateb, 2014).
Molecular Docking and In Vitro Screening
This compound is also integral to the preparation of novel pyridine and fused pyridine derivatives, which are subjected to in silico molecular docking screenings targeting specific proteins like GlcN-6-P synthase. Such screenings evaluate the binding energies of ligands to the target protein, providing insights into potential biological activities. These derivatives demonstrate antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).
Properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3S/c1-6-11-7(13(15,16)17)5-8(9-3-4-10(14)21-9)18-12(11)20(2)19-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAEKWJRWVCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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